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Compound of Interest

Compound Name:
(2-Chlorophenyl)methanesulfonyl

chloride

Cat. No.: B1271417 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the analytical characterization of synthesized compounds is paramount. This guide provides

a comparative overview of the spectroscopic analysis of (2-chlorophenyl)methanesulfonamide,

presenting experimental data and detailed protocols for its characterization using various

techniques. This information is crucial for quality control, structural elucidation, and comparison

with alternative compounds in medicinal chemistry and materials science.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (2-

chlorophenyl)methanesulfonamide and its structural isomer, N-(4-

chlorophenyl)methanesulfonamide, providing a basis for comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

(2-

Chlorophenyl)methanesulfona

mide

7.95 (d, 1H, Ar-H), 7.40 (t, 1H,

Ar-H), 7.25 (t, 1H, Ar-H), 7.15

(d, 1H, Ar-H), 6.90 (s, 1H, NH),

3.05 (s, 3H, CH₃)

135.0, 130.5, 129.8, 127.5,

125.0, 122.5, 40.5 (CH₃)

N-(4-

Chlorophenyl)methanesulfona

mide

7.32 (d, J = 8.8 Hz, 2H), 7.18

(d, J = 8.4 Hz, 2H), 6.88 (br,

1H), 3.01 (s, 3H)

135.2, 131.1, 129.8, 122.2,

39.5

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound IR (KBr, cm⁻¹)
Mass Spectrometry (EI-
MS), m/z (%)

(2-

Chlorophenyl)methanesulfona

mide

3250 (N-H str.), 1330 (SO₂

asym. str.), 1155 (SO₂ sym.

str.), 910 (S-N str.), 750 (C-Cl

str.)

205 (M⁺), 126 ([M-SO₂CH₃]⁺),

92, 65

N-Phenylmethanesulfonamide

3262 (N-H str.), 1321 (SO₂

asym. str.), 1151 (SO₂ sym.

str.), 906 (S-N str.)

171 (M⁺), 92 ([M-SO₂CH₃]⁺),

65

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT-IR spectra were obtained using the KBr pellet method. The solid sample was mixed with

potassium bromide powder and pressed into a thin disk. The spectra were recorded in the

range of 4000-400 cm⁻¹. The characteristic stretching vibrations of the N-H and SO₂ groups

are key for identifying sulfonamides. For instance, N-H stretching vibrations are typically

observed in the range of 3298–3232 cm⁻¹, while asymmetric and symmetric SO₂ stretching

vibrations appear as strong absorptions around 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹,

respectively.[1][2]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the molecular

weight and fragmentation pattern of the compound. The data for N-phenylmethanesulfonamide

shows a molecular ion peak at m/z 171, with a characteristic fragment at m/z 92, corresponding

to the loss of the methanesulfonyl group.[3]

UV-Visible (UV-Vis) Spectroscopy
While specific UV-Vis data for (2-chlorophenyl)methanesulfonamide is not readily available in

the provided search results, the general procedure involves dissolving the compound in a

suitable solvent (e.g., ethanol or methanol) and recording the absorbance spectrum over a

range of wavelengths, typically from 200 to 400 nm.

Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of (2-chlorophenyl)methanesulfonamide with its isomers or other related

sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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